A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL
Overview
Description
A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL: is a synthetic organic compound known for its floral odor reminiscent of jasmine. It is widely used in the fragrance industry and is also known by several synonyms, including [2-(Diethoxymethyl)hept-1-en-1-yl]benzene and 1,1-Diethoxy-2-amyl-3-phenyl-2-propene .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL typically involves the reaction of alpha-Amylcinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the diethyl acetal .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Oxidation: A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and fragrances .
Biology: : In biological research, it is used as a model compound to study the behavior of acetal groups in biological systems .
Medicine: : The compound is investigated for its potential use in drug delivery systems due to its ability to form stable acetal linkages .
Industry: : It is widely used in the fragrance industry to impart a jasmine-like odor to perfumes, soaps, and other personal care products .
Mechanism of Action
The mechanism of action of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic floral odor. The compound’s stability and reactivity are influenced by the presence of the diethyl acetal group, which can undergo hydrolysis under acidic conditions to release the corresponding aldehyde .
Comparison with Similar Compounds
Similar Compounds
alpha-Amylcinnamaldehyde: Similar structure but lacks the diethyl acetal group.
alpha-Pentylcinnamaldehyde: Similar structure with a pentyl group instead of an amyl group.
Uniqueness: : A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL is unique due to its diethyl acetal group, which imparts greater stability and a distinct odor profile compared to its analogs .
Properties
IUPAC Name |
2-(diethoxymethyl)hept-1-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOLWUWOADQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069429 | |
Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60763-41-9 | |
Record name | [2-(Diethoxymethyl)-1-hepten-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60763-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Amylcinnamaldehyde diethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diethoxymethyl-1-phenylhept-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is currently known about the safety of α-Amylcinnamaldehyde diethyl acetal?
A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of α-Amylcinnamaldehyde diethyl acetal []. While the abstract provided does not detail the findings of this assessment, it indicates that research on the safety profile of this compound has been undertaken. To gain a comprehensive understanding of the safety profile, including potential toxicity, adverse effects, and long-term impact, it is recommended to consult the full RIFM report on α-Amylcinnamaldehyde diethyl acetal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.